![molecular formula C16H17N7O2 B2635292 2-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine-3-carboxamide CAS No. 2034336-80-4](/img/structure/B2635292.png)

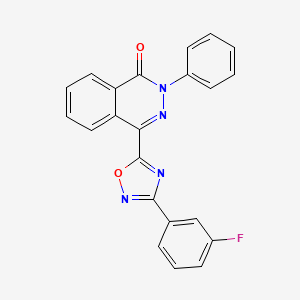

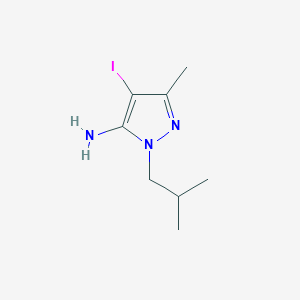

2-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Activity

Research has demonstrated the potential of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives in inhibiting the proliferation of endothelial and tumor cells, although these derivatives, in contrast to their benzamidine analogs, lost thrombin inhibitory and fibrinogen receptor antagonistic activities. This shift in biological activity underscores the versatility of triazolopyridazine derivatives in targeting cell proliferation pathways (Ilić et al., 2011).

Androgen Receptor Downregulation

A derivative identified as AZD3514, showcasing modification from a previously described lead compound, demonstrated significant downregulation of the androgen receptor, marking it as a promising candidate for the treatment of advanced prostate cancer. This discovery highlights the therapeutic potential of triazolopyridazine derivatives in oncology, particularly in castrate-resistant prostate cancer (Bradbury et al., 2013).

PI3K Inhibition and Anticancer Effects

The modification of N-(6-(2-methoxynicotinamide) derivatives by replacing the acetamide group with an alkylurea moiety yielded compounds with potent antiproliferative activities and reduced toxicity. This adjustment enhances their potential as PI3K inhibitors and anticancer agents, demonstrating the structural flexibility of triazolopyridazine derivatives in medicinal chemistry applications (Xiao-meng Wang et al., 2015).

Heterocyclic Synthesis for Pharmaceutical Importance

The synthesis of novel heterocyclic compounds, including pyridazine analogs, underscores the pharmaceutical significance of these structures. Notably, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit extensive herbicidal activity, showcasing the broad spectrum of potential applications beyond human medicine to agriculture (Hamdi Hamid Sallam et al., 2021).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Compounds containing the triazolo[1,5-b]pyridazine structure have shown both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual functionality makes them promising candidates for treating conditions like atopic dermatitis and allergic rhinitis, highlighting the therapeutic versatility of triazolopyridazine derivatives in addressing allergic responses and inflammation (Gyoten et al., 2003).

Mécanisme D'action

Target of Action

Compounds with a similar triazole core have been reported to interact with a variety of enzymes and receptors .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds with biological targets, which could influence the activity of the compound .

Biochemical Pathways

Triazole compounds have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar triazole compounds .

Result of Action

Similar triazole compounds have been reported to exhibit a wide range of pharmacological activities .

Action Environment

The stability and activity of similar triazole compounds could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

It is known that triazolopyridazine compounds can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine-3-carboxamide at different dosages in animal models have not been extensively studied. Related compounds have been investigated for their effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

Related compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their localization within specific compartments or organelles .

Propriétés

IUPAC Name |

2-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-25-16-12(3-2-7-17-16)15(24)19-11-6-8-22(9-11)14-5-4-13-20-18-10-23(13)21-14/h2-5,7,10-11H,6,8-9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZBSIMMKUHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2635210.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)

![9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2635213.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)

![2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B2635220.png)

![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2635226.png)

![1-methyl-3-[(naphthalen-1-yl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2635227.png)